[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](propyl)amine
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Overview
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine can be achieved through a multi-step process. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the cyclopentyl and propylamine groups. The reaction typically starts with the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole core. Subsequent alkylation reactions introduce the cyclopentyl and propylamine groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are often employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
Sulfur compounds: Though not structurally similar, they share some chemical reactivity patterns.
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of cyclopentyl and propylamine groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-2-7-13-8-11-9-14-15(10-11)12-5-3-4-6-12/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
QUFNANLJIFMFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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